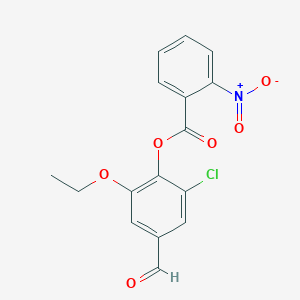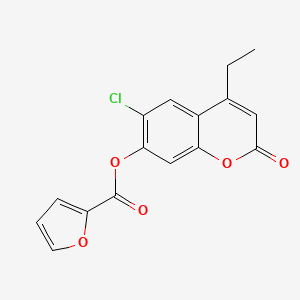
N-(2-chlorophenyl)-3,4-dimethoxybenzamide
Übersicht
Beschreibung
N-(2-chlorophenyl)-3,4-dimethoxybenzamide, also known as AG490, is a chemical compound that has been widely studied for its potential therapeutic applications. It is a tyrosine kinase inhibitor that has been shown to have anti-inflammatory, anti-tumor, and immunosuppressive effects.
Wissenschaftliche Forschungsanwendungen
Antiulcer Activity
N-(2-chlorophenyl)-3,4-dimethoxybenzamide derivatives have been studied for their potential antiulcer activities. For example, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized and evaluated for their effectiveness in preventing gastric ulceration in rats induced by water-immersion stress. Certain derivatives showed significant antiulcer activity, highlighting the potential therapeutic applications of N-(2-chlorophenyl)-3,4-dimethoxybenzamide in this area (Hosokami et al., 1992).
Protective Group in Organic Synthesis
The 3,4-dimethoxybenzyl group, related to N-(2-chlorophenyl)-3,4-dimethoxybenzamide, has been utilized as a novel N-protecting group in the synthesis of organic compounds. This application is particularly relevant in the field of organic chemistry and drug synthesis (Grunder-Klotz & Ehrhardt, 1991).
Antiarrhythmic Properties
Research has shown that certain derivatives of N-(2-chlorophenyl)-3,4-dimethoxybenzamide exhibit antiarrhythmic properties. These compounds have been studied in guinea pig cardiac preparations, demonstrating effects such as prolonging action potential duration and inhibiting specific potassium and calcium currents. This suggests potential applications in developing new antiarrhythmic medications (Bril et al., 1995).
Pharmaceutical Research
The compound has been involved in pharmaceutical research, such as in the synthesis and characterization of tritium-labeled derivatives for receptor antagonist studies. This area of research is crucial for the development of targeted therapies in various medical conditions (Hong et al., 2015).
Chemical Synthesis and Analysis
N-(2-chlorophenyl)-3,4-dimethoxybenzamide and its derivatives are also valuable in the field of chemical synthesis and analysis. For instance, studies have been conducted on the synthesis of related compounds as intermediates in the preparation of other chemicals, offering insights into chemical reactions and process optimization (Xin, 2012).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-3,4-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c1-19-13-8-7-10(9-14(13)20-2)15(18)17-12-6-4-3-5-11(12)16/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUMYYACIJWYBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-3,4-dimethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5807719.png)

![N-[3-(1H-benzimidazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5807730.png)

![N'-{[2-(4-bromo-2,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5807735.png)

![[5-(ethoxycarbonyl)-2-furyl]methyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B5807741.png)
![2-{4-ethyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5807747.png)



![4-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5807773.png)

